

2-Bromo-6-chloropyridin-3-amine CAS number 1050501-88-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-chloropyridin-3-amine

Cat. No.: B580393

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-6-chloropyridin-3-amine** (CAS: 1050501-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring bromo, chloro, and amino functional groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in the pharmaceutical and agrochemical industries.^[1] It is recognized as a key starting material for the production of various pharmaceutical compounds, including its use as a reactant in the kilogram-scale synthesis of an Akt kinase inhibitor.^{[3][4]}

Chemical and Physical Properties

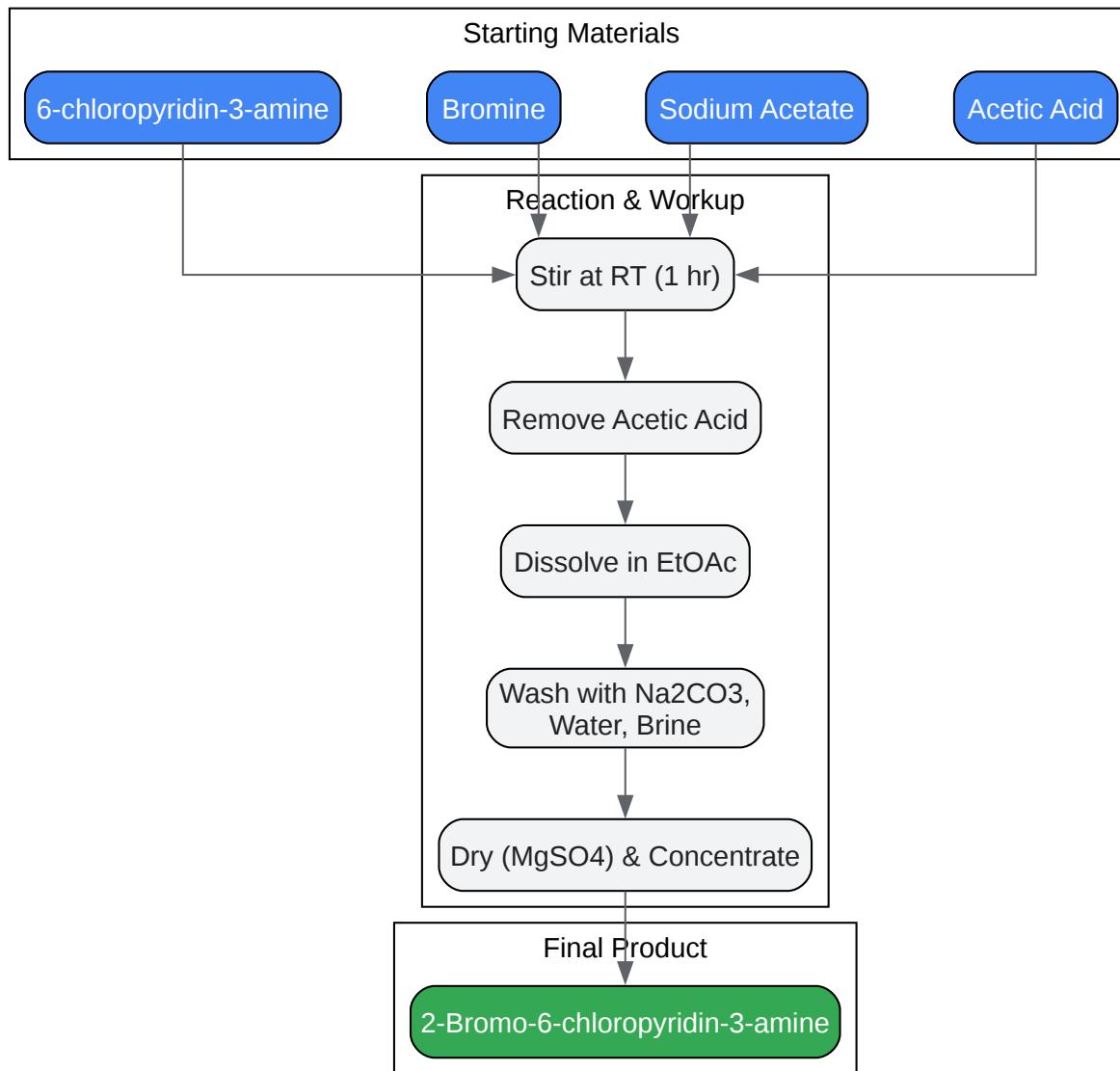
The physicochemical properties of **2-Bromo-6-chloropyridin-3-amine** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	1050501-88-6	[1] [5]
Molecular Formula	C ₅ H ₄ BrCIN ₂	[1] [5]
Molecular Weight	207.46 g/mol	[1]
IUPAC Name	2-bromo-6-chloropyridin-3-amine	[5]
Synonyms	2-bromo-6-chloro-3-pyridinamine, 3-Amino-2-bromo-6-chloropyridine	[1] [6]
Appearance	Light brown or light brown pink solid	[1] [4]
Melting Point	140 - 144 °C	[1]
Boiling Point	330.3 ± 37.0 °C (Predicted at 760 mmHg)	[4]
Purity	≥ 97-98%	[1] [2]
Storage Temperature	0 - 8 °C, Keep in dark place, Inert atmosphere	[1] [4]
InChI	1S/C5H4BrCIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2	[5]
InChIKey	OPKKXWUGXHSFQI-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=NC(=C1N)Br)Cl	[5]

Synthesis and Experimental Protocols

The primary synthetic route to **2-Bromo-6-chloropyridin-3-amine** involves the regioselective bromination of 6-chloropyridin-3-amine.

Experimental Protocol: Synthesis of 2-Bromo-6-chloropyridin-3-amine[3][4]


- Reactants and Reagents:

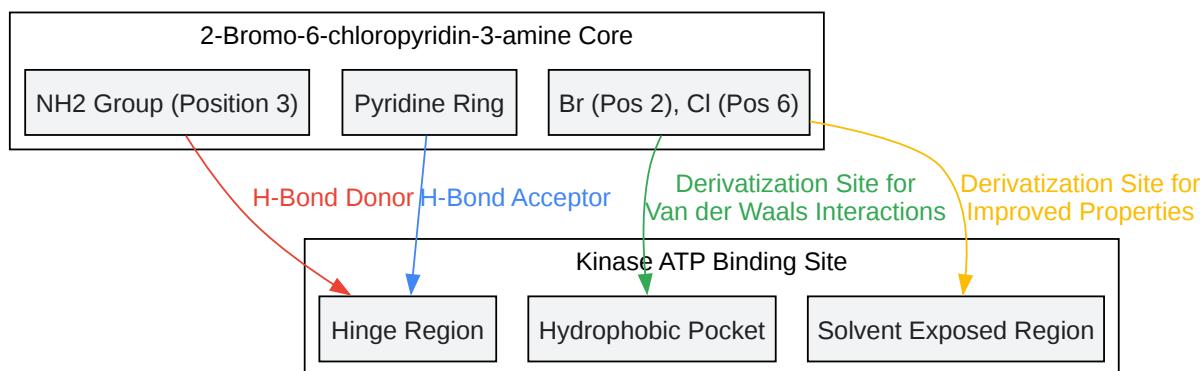
- 6-chloropyridin-3-amine (20.00 g, 155.57 mmol)
- Bromine (24.86 g, 155.57 mmol)
- Sodium acetate (25.52 g, 311.14 mmol)
- Acetic acid (383 mL)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium carbonate (Na_2CO_3) solution
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- A solution of 6-chloropyridin-3-amine and sodium acetate is prepared in acetic acid.
- Bromine is added slowly to the solution.
- The reaction mixture is stirred at room temperature for 1 hour.[3][4]
- The acetic acid is removed via rotary evaporation.
- The resulting residue is dissolved in ethyl acetate.
- The organic layer is washed sequentially with saturated aqueous sodium carbonate solution, water, and brine.[3][4]

- The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The process affords the target product, **2-bromo-6-chloropyridin-3-amine**, with a reported yield of 99.8%.^[3] Mass spectrometry analysis confirms the product with $m/z = 206.96 ([M+H]^+)$.^{[3][4]}

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-Bromo-6-chloropyridin-3-amine**.

Reactivity and Applications in Drug Discovery

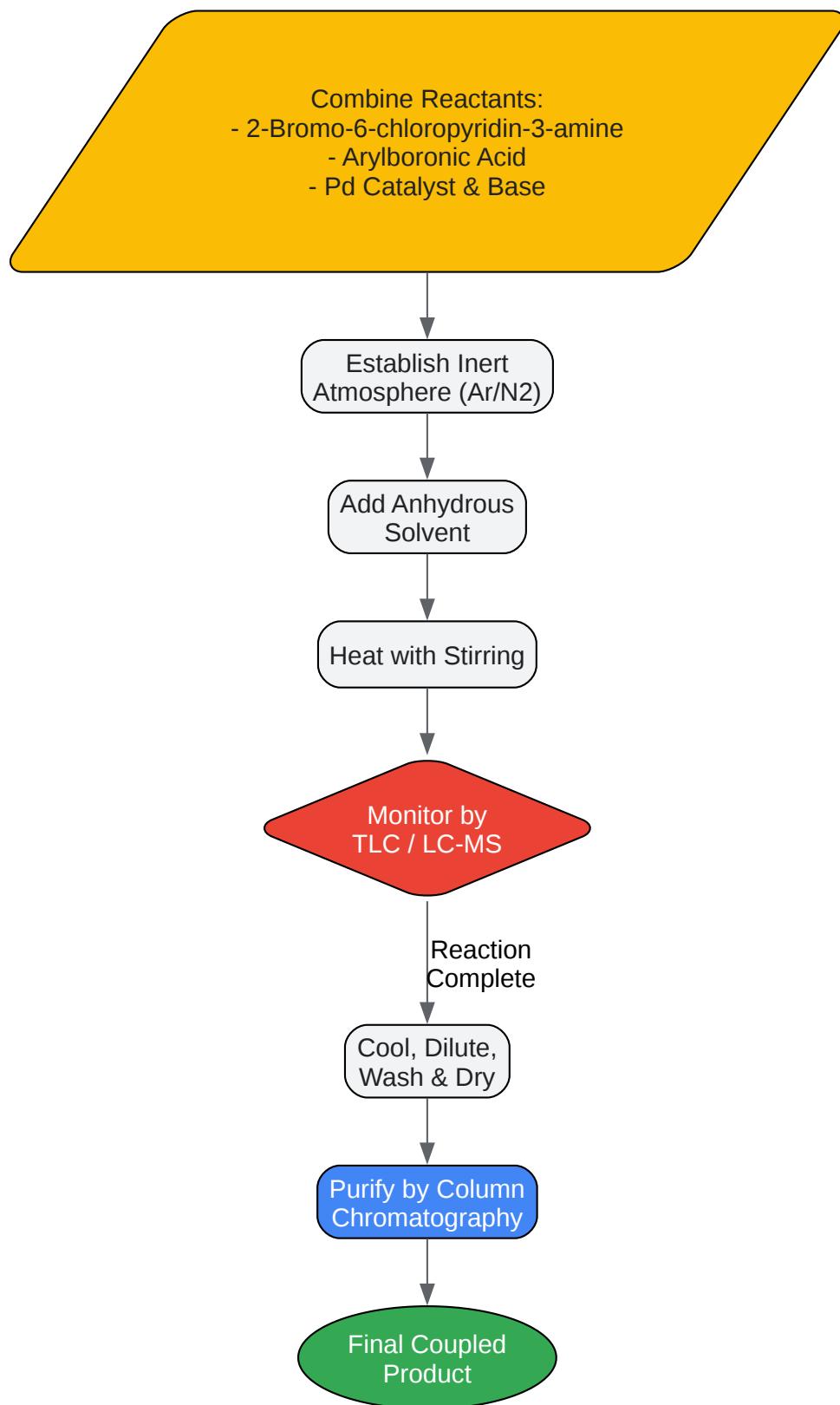
The utility of **2-Bromo-6-chloropyridin-3-amine** stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the ring nitrogen.^[7] This makes it an excellent site for introducing various substituents via palladium-catalyzed cross-coupling reactions.^[8] The bromine atom at the 2-position provides an additional handle for similar transformations, allowing for sequential and regioselective functionalization. The amino group at the 3-position can act as a nucleophile or be used to construct fused heterocyclic systems.^[9]

Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.^[8] The amino group typically functions as a hydrogen bond donor, interacting with the critical hinge region of the kinase ATP-binding site.^[8] The pyridine nitrogen can act as a hydrogen bond acceptor. The halogen substituents at the 2- and 6-positions serve as synthetic handles to introduce moieties that can occupy hydrophobic pockets or solvent-exposed regions, thereby enhancing potency and selectivity.^[8]

[Click to download full resolution via product page](#)

Caption: Conceptual model of aminopyridine core interactions in a kinase active site.


Application in Suzuki-Miyaura Coupling

Given its structure, **2-Bromo-6-chloropyridin-3-amine** is an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is fundamental in drug discovery for creating C-C bonds to assemble complex molecular scaffolds.[8][9]

General Experimental Protocol: Suzuki-Miyaura Coupling[9][10]

- Reactants and Reagents:
 - **2-Bromo-6-chloropyridin-3-amine** (1.0 equiv.)
 - Arylboronic acid (1.1-1.5 equiv.)
 - Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
 - Ligand (e.g., SPhos, if needed)
 - Base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 equiv.)
 - Anhydrous solvent (e.g., Toluene, Dioxane)
- Procedure:
 - To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-6-chloropyridin-3-amine**, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.[8][9]
 - Add the degassed, anhydrous solvent.
 - Heat the mixture with vigorous stirring (e.g., to 100 °C) and monitor the reaction's progress by TLC or LC-MS.[9]
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-bromo-pyridin-3-amine (assuming higher reactivity of the chloro position).

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

2-Bromo-6-chloropyridin-3-amine is classified as harmful and requires careful handling in a well-ventilated area or chemical fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Pictogram: GHS07 (Harmful).
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
- Storage: Store in a cool, dark, and dry place under an inert atmosphere.[\[1\]](#)[\[4\]](#)

Conclusion

2-Bromo-6-chloropyridin-3-amine (CAS 1050501-88-6) is a highly functionalized and versatile chemical intermediate. Its defined structure and multiple reactive sites make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, particularly in modern cross-coupling methodologies, is essential for its effective application in the creation of novel kinase inhibitors and other biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6 [chemicalbook.com]

- 4. 2-Bromo-6-chloropyridin-3-amine CAS#: 1050501-88-6 [m.chemicalbook.com]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. 3-Amino-2-Bromo-6-Chloropyridine | VIVAN ACL [vivanacl.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-6-chloropyridin-3-amine CAS number 1050501-88-6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580393#2-bromo-6-chloropyridin-3-amine-cas-number-1050501-88-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com